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molecular formula C7H6ClNO3 B1457660 5-Chloro-3-methoxy-pyridine-2-carboxylic acid CAS No. 1256789-21-5

5-Chloro-3-methoxy-pyridine-2-carboxylic acid

Cat. No. B1457660
M. Wt: 187.58 g/mol
InChI Key: ZIRPEVXBEZKGKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09296734B2

Procedure details

Using an analogous reaction to that described for Intermediate 14, step 3, 7-methoxypyrido[3,2-d]pyrimidin-4(1H)-one was converted to the title compound. LC/MS (ESI+) m/z=196 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1]C1C=C(OC)C(C(O)=O)=NC=1.[CH3:13][O:14][C:15]1[CH:24]=[N:23][C:22]2[C:21](=O)[N:20]=[CH:19][NH:18][C:17]=2[CH:16]=1>>[Cl:1][C:21]1[C:22]2[N:23]=[CH:24][C:15]([O:14][CH3:13])=[CH:16][C:17]=2[N:18]=[CH:19][N:20]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(=NC1)C(=O)O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=2NC=NC(C2N=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
an analogous reaction to

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)C=C(C=N2)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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